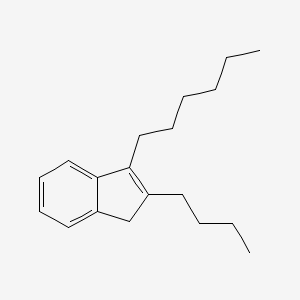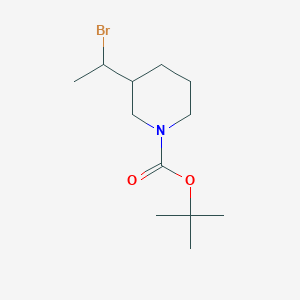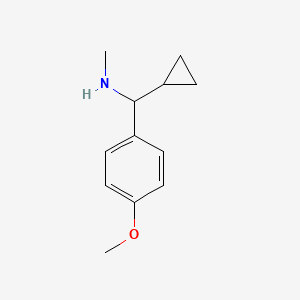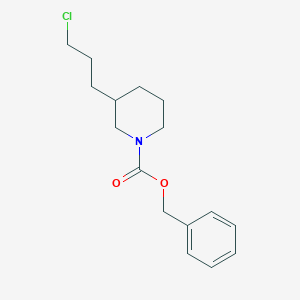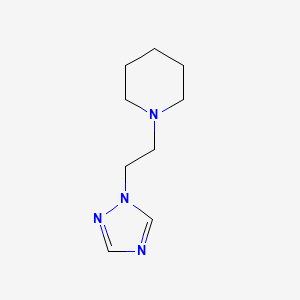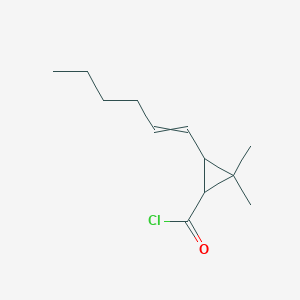
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a hexenyl group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.
Introduction of the Hexenyl Group: The hexenyl group can be introduced through a Grignard reaction, where hexenyl magnesium bromide reacts with the cyclopropane intermediate.
Formation of the Carbonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols can be used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) can be used under ambient conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Halohydrins: Formed from addition reactions with halogens and hydrogen halides.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Agricultural Chemistry: Potential use in the development of agrochemicals such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The hexenyl group can participate in addition reactions, further modifying the compound’s structure and properties. The cyclopropane ring imparts rigidity and strain, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of 3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride lies in its combination of a cyclopropane ring, a hexenyl group, and a carbonyl chloride functional group
Eigenschaften
CAS-Nummer |
84386-00-5 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
3-hex-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-4-5-6-7-8-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
QNFLACUZTQKQPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC1C(C1(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


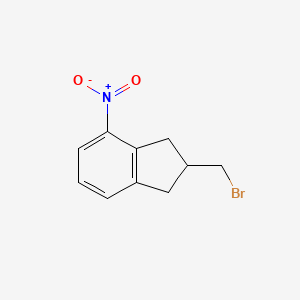
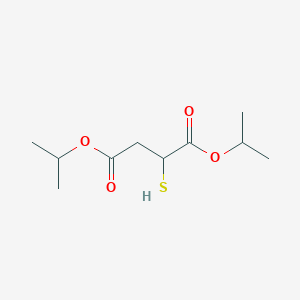
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
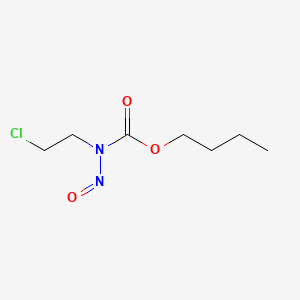
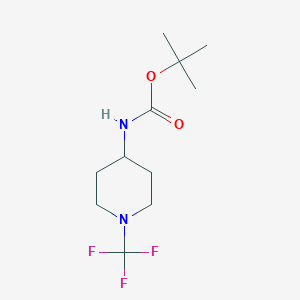


![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
